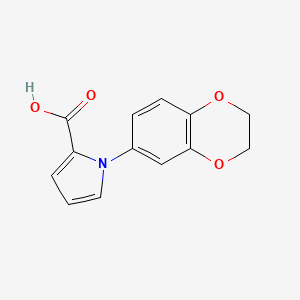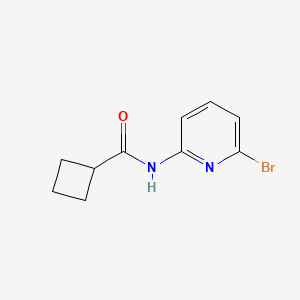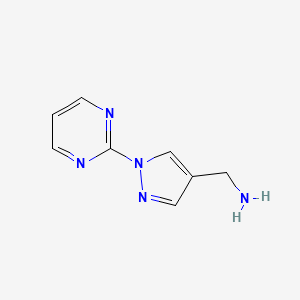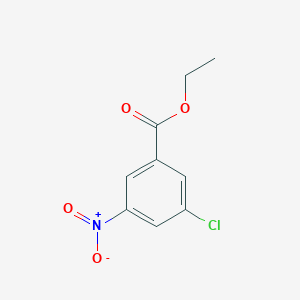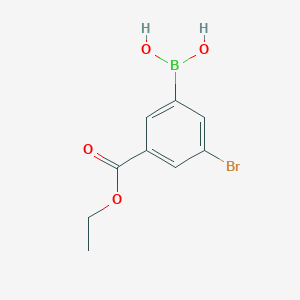
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid
説明
“(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid compound. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C9H10BBrO4 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxycarbonyl group . The InChI string for this compound is InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, can undergo various chemical reactions. For instance, they can participate in protodeboronation reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is 272.89 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) are pivotal in saccharide recognition due to their binding capabilities to pendant diols. They also serve as anchor points for hydrophilic polymers on hydrophobic surfaces like carbon nanotubes, facilitating the quenching of near-infrared fluorescence in response to saccharide binding. This unique property is utilized in developing sensitive and selective saccharide sensors, demonstrating the significant role of boronic acids in optical modulation and sensor technology (Mu et al., 2012).
Synthesis of Pyrazoles
Boronic acid derivatives have been explored as precursors in the synthesis of various organic compounds, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. This highlights their versatility in organic synthesis, providing a methodology for obtaining products with potential applications in materials science and pharmacology (Martins et al., 2013).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of boronic acids, including vibrational and nuclear magnetic resonance (NMR) studies, offers insights into their chemical properties and reactivity. This fundamental understanding is crucial for the design and synthesis of new materials and chemical sensors (Karabacak et al., 2014).
Catalysis and Synthesis
Boronic acids are instrumental in catalysis, exemplified by their use in the ethoxylation of alcohols, showcasing their potential in facilitating reactions crucial for producing various organic compounds with industrial applications (Moloy, 2010).
Specific Reduction of Fructose
The specificity of boronic acids towards diol structures, such as fructose, has been investigated for potential applications in food technology. This specificity could lead to innovative methods for sugar reduction in food matrices, demonstrating the diverse utility of boronic acids beyond traditional chemical synthesis (Pietsch & Richter, 2016).
Safety And Hazards
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .
特性
IUPAC Name |
(3-bromo-5-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUQTRXBSGKILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657176 | |
| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid | |
CAS RN |
913835-88-8 | |
| Record name | Benzoic acid, 3-borono-5-bromo-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)
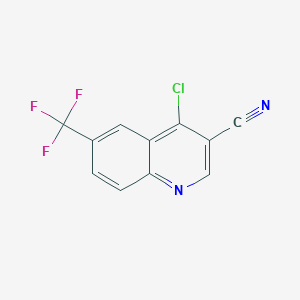
![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
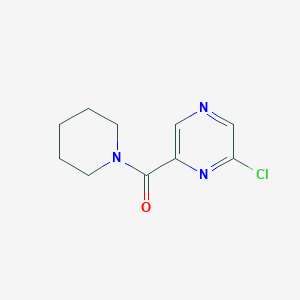
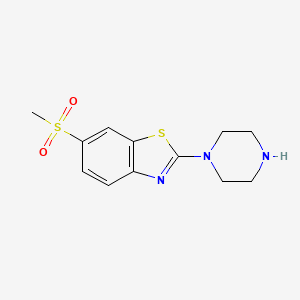
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
